molecular formula C7H7N3 B160860 1H-Indazol-6-amine CAS No. 6967-12-0

1H-Indazol-6-amine

Cat. No. B160860
CAS RN: 6967-12-0
M. Wt: 133.15 g/mol
InChI Key: KEJFADGISRFLFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indazol-6-amine is a tetronic acid derivative that has been shown to have an inhibitory effect on the activity of cyclopentyl and ethylene diamine . It also increases blood pressure in animals and is found to be a potent inhibitor of thrombin receptor .


Synthesis Analysis

The synthesis of 1H-Indazol-6-amine derivatives involves acetylation and reductive amination with 6-amininoindazole as the starting material . This process is simple and well-known, and the resulting compounds have been evaluated for anti-proliferative activity in four human cancer cell lines .


Molecular Structure Analysis

1H-Indazol-6-amine has a molecular weight of 133.15 . Its molecular formula is C7H7N3 . The InChI code for 1H-Indazol-6-amine is 1S/C7H7N3/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H,8H2,(H,9,10) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-Indazol-6-amine derivatives include acetylation and reductive amination . These reactions are simple and well-known, and they have been used to create a series of 6-substituted amino-1H-indazole derivatives .


Physical And Chemical Properties Analysis

1H-Indazol-6-amine has a molecular weight of 133.15 . Its molecular formula is C7H7N3 . The InChI code for 1H-Indazol-6-amine is 1S/C7H7N3/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H,8H2,(H,9,10) .

Scientific Research Applications

Anticancer Agents in Oncology

1H-Indazol-6-amine derivatives have been studied for their potential as anticancer agents .

Method of Application

A series of 6-substituted aminoindazole derivatives were designed and synthesized through simple and well-known chemical reactions . These compounds were evaluated for their anti-proliferative activity in human cancer cell lines .

Results

One compound, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, exhibited potent anti-proliferative activity with an IC50 value of 0.4 ± 0.3 mM in human colorectal cancer cells (HCT116) . This compound also remarkably suppressed the IDO1 protein expression . In cell-cycle studies, the suppressive activity of this compound in HCT116 cells was related to the G2/M cell cycle arrest .

Immunotherapy

1H-Indazol-6-amine derivatives have been studied for their potential use in immunotherapy .

Method of Application

The compounds were initially designed as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors based on the structural feature of five IDO1 inhibitors, which are currently on clinical trials .

Results

The compound N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine suppressed the IDO1 protein expression . This suppression is believed to expose cancer cells and/or enhance the immune system to fight cancer cells .

Safety And Hazards

1H-Indazol-6-amine may cause eye irritation, skin irritation, and irritation of the digestive tract . Inhalation may cause respiratory tract irritation . The toxicological properties of this substance have not been fully investigated .

properties

IUPAC Name

1H-indazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJFADGISRFLFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90219962
Record name 6-Aminoindazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90219962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855839
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1H-Indazol-6-amine

CAS RN

6967-12-0, 6343-52-8
Record name 1H-Indazol-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6967-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Aminoindazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006967120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indazol-6-amine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208700
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Indazol-6-amine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68265
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC16240
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16240
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Aminoindazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90219962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Indazol-6-ylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.434
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-AMINOINDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KN72RH56SR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 6-nitro-1H-indazole (25 g, 0.153 mmol, commercially available) and 10% Pd/C (2.0 g) in MeOH was stirred under H2 (1 atm) overnight. After filtration, the filtrate was concentrated to yield 1H-indazol-6-ylamine (18.5 g, 94% yield) as a yellow solid. 1H NMR (300 MHz, DMSO-d6): 12.20 (br s, 1H), 7.70 (s, 1H), 7.35 (d, J=5.4 Hz, 1H), 6.49-6.44 (m, 2H), 5.17 (brs, 2H). MS (ESI) m/z: 134 (M+H+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
2 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Indazol-6-amine
Reactant of Route 2
1H-Indazol-6-amine
Reactant of Route 3
1H-Indazol-6-amine
Reactant of Route 4
Reactant of Route 4
1H-Indazol-6-amine
Reactant of Route 5
1H-Indazol-6-amine
Reactant of Route 6
Reactant of Route 6
1H-Indazol-6-amine

Citations

For This Compound
98
Citations
VH Hoang, NTK Trang, TC Minh, TH Lan… - Bioorganic & Medicinal …, 2023 - Elsevier
… Of them, compound N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (7) remarkably suppressed IDO1 expression in a concentration - dependent manner. In addition, 7 was the …
Number of citations: 1 www.sciencedirect.com
AP Ricketts, JW McFarland, DM Newcomb… - Antimicrobial agents …, 1992 - Am Soc Microbiol
The clonidine analog 7-bromo-N-(2-imidazolidinylidene)-1H-indazol-6-amine exhibits potent activity against Eimeria tenella infections in chickens. Disease control was abrogated by a …
Number of citations: 2 journals.asm.org
M Brzozowski, NJ O'Brien, DJD Wilson, BM Abbott - Tetrahedron, 2014 - Elsevier
The development of a preparative route to a series of novel 4-(1H-indol-6-yl)-1H-indazole compounds as potential PDK1 inhibitors is described. The synthetic strategy centres on the late…
Number of citations: 9 www.sciencedirect.com
NX Hoang, VH Hoang, HN Luu, T Ngo, D Van Hieu… - RSC …, 2020 - pubs.rsc.org
… One of them, compound N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36), exhibited a potent anti-proliferative activity with an IC50 value of 0.4 ± 0.3 μM in human colorectal …
Number of citations: 8 pubs.rsc.org
JW McFarland, AP Ricketts, DM Newcomb… - Antimicrobial agents …, 1992 - Am Soc Microbiol
… A solution of 5.0 g (38 mmol) of 1H-indazol-6-amine and 100 ml of acetic acid (AcOH) was cooled to 15C. With magnetic stirring, a solution of 6.33 g (2.03 ml, 40 mmol) of Br2 and 20 ml …
Number of citations: 4 journals.asm.org
J Pasha, B Kandagatla, S Sen, GPK Seerapu, S Bujji… - Tetrahedron …, 2015 - Elsevier
… from an aryl/heteroaryl aldehyde 8 and 1H-indazol-6-amine 9, would provide a rapid access … N-((1H-indol-3-yl)methyl)-1H-indazol-6-amine derivative, such as 13), Scheme 1.11, 12, 13 …
Number of citations: 23 www.sciencedirect.com
XK Zhang, BN Liu, M Liu, DK Liu… - … Section E: Structure …, 2012 - scripts.iucr.org
The molecular skeleton of the title compound, C9H11N3, is almost planar, with a maximum deviation of 0.0325 (19) Å for the amino N atom. In the crystal, N—H⋯ N hydrogen bonds …
Number of citations: 1 scripts.iucr.org
NX Hoang, VH Hoang, T Ngo, TY Vu… - Letters in Drug Design …, 2023 - ingentaconnect.com
… Of them, the compound N-(4-fluorobenzyl)- 1H-indazol-6-amine (9f) exhibited a potent anti-proliferative activity, with an IC 50 value of 14.3±4.4 μM in the human colorectal cancer cell (…
Number of citations: 1 www.ingentaconnect.com
WT Zhang, FX Niu, RX Yue, Y Zhang… - Journal of …, 2022 - Wiley Online Library
… In order to achieve our intention, benzaldehyde 1a, 1H-indazol-6-amine 2, and 3-(1H-indol-3-yl)-3-oxopropanenitrile 3 were initially chosen as the starting materials to screen the …
Number of citations: 1 onlinelibrary.wiley.com
C Li, XY Mu, YL Li, Y Liu, XS Wang - ACS Combinatorial Science, 2013 - ACS Publications
… 1H-indazol-6-amine and α,β-unsaturated ketone. The activity of the 7-position is higher than that of the 5-position in 1H-indazol-6-amine, … 4 (using 1H-indazol-6-amine as an example). …
Number of citations: 20 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.